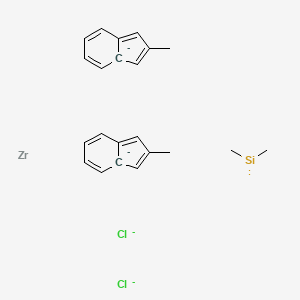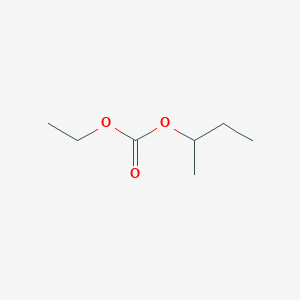
Butan-2-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, ethyl 1-methylpropyl ester: is an organic compound with the molecular formula C7H14O3. It is an ester derived from carbonic acid and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of carbonic acid with ethyl alcohol and 1-methylpropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Acid Chloride Method: Carbonic acid can be converted to its acid chloride, which then reacts with ethyl alcohol and 1-methylpropyl alcohol to form the ester.
Industrial Production Methods: Industrial production of carbonic acid, ethyl 1-methylpropyl ester often involves continuous flow reactors where the reactants are mixed and heated under controlled conditions. This ensures a high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) results in the formation of primary alcohols.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Carbonic acid, ethyl alcohol, and 1-methylpropyl alcohol.
Reduction: Primary alcohols.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry:
Biology:
- Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers .
Medicine:
Industry:
Mechanism of Action
The mechanism by which carbonic acid, ethyl 1-methylpropyl ester exerts its effects involves its ability to undergo hydrolysis and release carbonic acid, ethyl alcohol, and 1-methylpropyl alcohol. These products can then participate in various biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding alcohols and acids .
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar applications in the production of solvents and flavorings.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Isopropyl acetate: Used as a solvent in coatings and inks.
Uniqueness: Carbonic acid, ethyl 1-methylpropyl ester is unique due to its specific combination of ethyl and 1-methylpropyl groups, which impart distinct physical and chemical properties. Its ability to form biodegradable polymers makes it particularly valuable in medical and environmental applications .
Properties
CAS No. |
61097-74-3 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
butan-2-yl ethyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-6(3)10-7(8)9-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
KMIKGMBRCMHTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
![(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12282929.png)
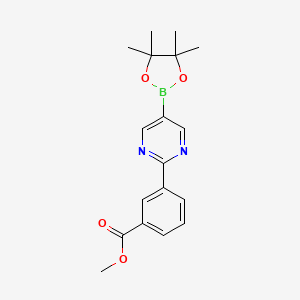
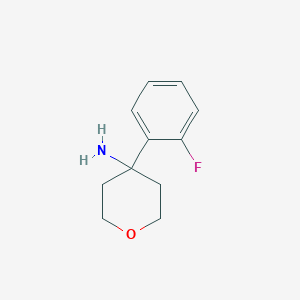
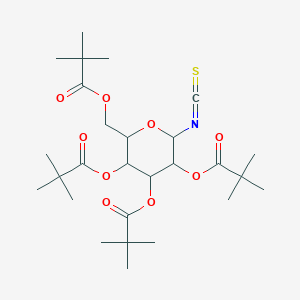

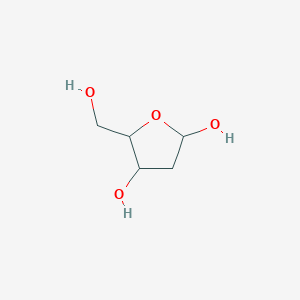


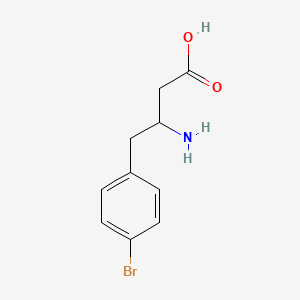
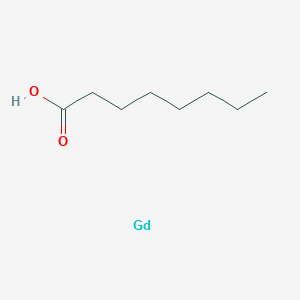
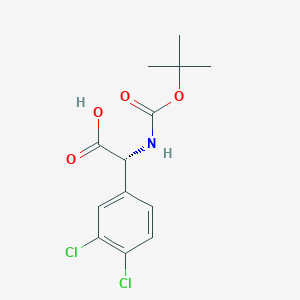
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
